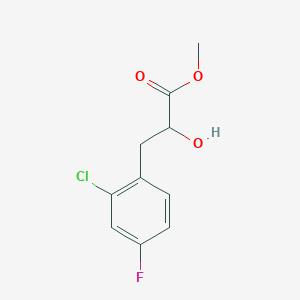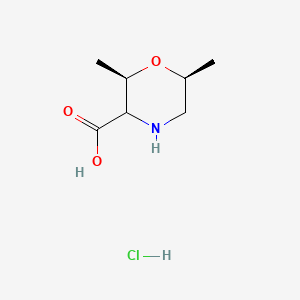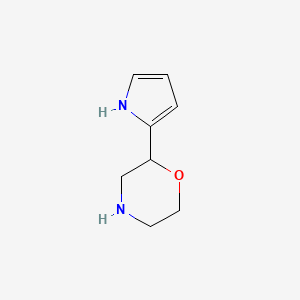
2-(1H-pyrrol-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-pyrrol-2-yl)morpholine is a heterocyclic compound that features both a pyrrole ring and a morpholine ring. This compound is of interest due to its unique structural properties, which combine the characteristics of both pyrrole and morpholine, making it a valuable scaffold in medicinal chemistry and other scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-2-yl)morpholine can be achieved through various methods. One common approach involves the condensation of pyrrole derivatives with morpholine under specific reaction conditions. For instance, the reaction of 2,5-dimethoxytetrahydrofuran with morpholine in the presence of a catalytic amount of iron (III) chloride can yield the desired product . Another method involves the use of N-substituted pyrroles, which can be synthesized through the Paal-Knorr pyrrole synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-pyrrol-2-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxaldehydes, while reduction can produce pyrrol-2-ylmethanols .
Wissenschaftliche Forschungsanwendungen
2-(1H-pyrrol-2-yl)morpholine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(1H-pyrrol-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to its observed biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or bacterial growth .
Vergleich Mit ähnlichen Verbindungen
2-(1H-pyrrol-2-yl)morpholine can be compared with other similar compounds, such as:
Pyrrolidine: A saturated analog of pyrrole with a five-membered ring containing nitrogen.
Pyrrole: An aromatic heterocycle with a five-membered ring containing nitrogen.
Morpholine: A six-membered ring containing both oxygen and nitrogen.
The uniqueness of this compound lies in its combination of the pyrrole and morpholine rings, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H12N2O |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
2-(1H-pyrrol-2-yl)morpholine |
InChI |
InChI=1S/C8H12N2O/c1-2-7(10-3-1)8-6-9-4-5-11-8/h1-3,8-10H,4-6H2 |
InChI-Schlüssel |
VAJLCZBVXDXNHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1)C2=CC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl7-cyclopropyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13522659.png)

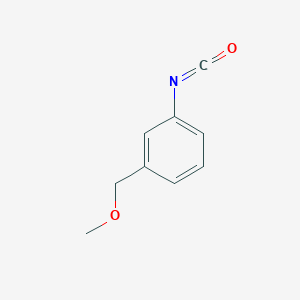
![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
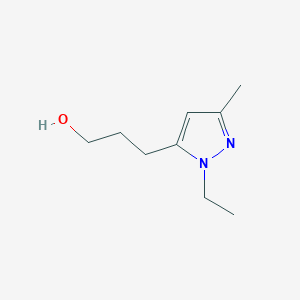
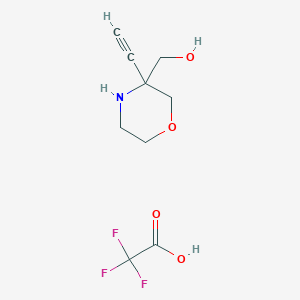
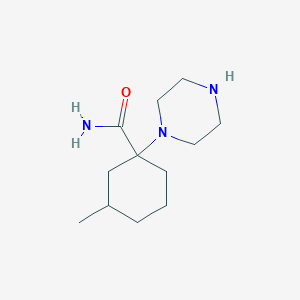
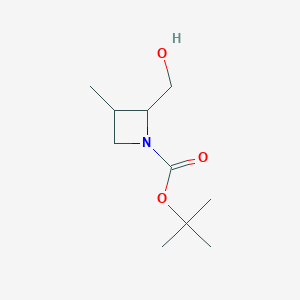
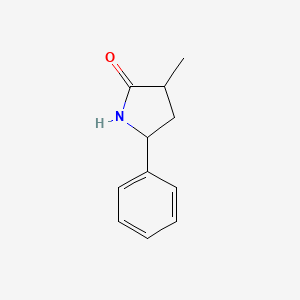

![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)
